molecular formula C5H7ClN2S B3378710 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole CAS No. 1461708-51-9

2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B3378710
CAS No.: 1461708-51-9
M. Wt: 162.64 g/mol
InChI Key: XNHADKNVHPSBHX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole (CAS 1461708-51-9) is a versatile chemical building block of significant interest in medicinal and heterocyclic chemistry. Its molecular formula is C 5 H 7 ClN 2 S and it has a molecular weight of 162.64 g/mol . The compound's core structure is the 1,3,4-thiadiazole ring, which is recognized as a privileged scaffold in drug discovery due to its strong aromaticity and role as a bioisostere of pyrimidine and pyridazine nuclei found in natural nucleic acids . This bioisosterism allows derivatives to interact with biological targets, such as interfering with DNA replication processes . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell permeability, facilitating the crossing of biological membranes to interact with biomolecules . The primary research value of this specific compound lies in its reactivity as a synthetic intermediate. The presence of an electrophilic chloromethyl group at the 2-position makes it a key precursor for nucleophilic substitution reactions, enabling the construction of more complex molecules. For instance, it can be reacted with thioacetic acid in the presence of a base like DIPEA to form S-[(1,3,4-thiadiazol-2-yl)methyl]ethanethioate, which can subsequently be converted in situ to (1,3,4-thiadiazol-2-yl)methanethiols for further cyclization reactions . This reactivity is exploited to synthesize diverse libraries of thienyl-substituted 1,3,4-thiadiazoles and other derivatives for screening in various therapeutic areas . Researchers utilize this scaffold to develop novel compounds with potential pharmacological activities. The 1,3,4-thiadiazole moiety is present in compounds investigated for a wide spectrum of biological effects, including anticancer , antimicrobial , anticonvulsant , and anti-inflammatory activities . The ethyl substituent at the 5-position and the modifiable chloromethyl group at the 2-position provide a strategic platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune physicochemical properties and target affinity. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHADKNVHPSBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265950
Record name 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
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Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-51-9
Record name 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
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Record name 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
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Record name 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole
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Foundational & Exploratory

Architecting Efficacy: Advanced Heterocyclic Strategies in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and synthetic paradigms defining modern medicinal chemistry.[1] With over 85% of bioactive chemical entities containing at least one heterocyclic ring, these building blocks are not merely structural connectors but the primary determinants of a drug’s physicochemical profile (ADME), binding affinity, and metabolic stability.

We move beyond the "flat" aromatic systems of the 20th century to explore saturation strategies (Fsp³) , bioisosteric replacements (e.g., oxetanes), and late-stage functionalization (LSF) protocols that accelerate Structure-Activity Relationship (SAR) cycles.

Part 1: Strategic Design Principles

The "Escape from Flatland" Imperative

The correlation between molecular complexity and clinical success is well-documented. In their seminal work, Lovering et al. (2009) introduced the concept of Fsp³ (Fraction of sp³ carbons) as a predictor of success.

  • The Problem: High-throughput synthesis often favors flat, aromatic, achiral molecules (low Fsp³). These compounds tend to have poor solubility and higher promiscuity (off-target toxicity).

  • The Solution: Increasing saturation (higher Fsp³) correlates with improved solubility and a higher probability of surviving the transition from discovery to Phase I clinical trials.

Table 1: Impact of Saturation on Drug Developability

ParameterLow Fsp³ (<0.3)High Fsp³ (>0.47)Mechanistic Rationale
Solubility LowHighDisruption of crystal lattice energy; better solvation.
Selectivity Low (Promiscuous)High3D vectors allow precise filling of chiral protein pockets.
Melting Point HighModerateLower lattice energy facilitates dissolution.
Clinical Fate High AttritionHigher SuccessImproved ADME/Tox profile.
Physicochemical Logic Flow

The following decision matrix illustrates the selection process for heterocyclic cores based on ADME constraints.

ScaffoldLogic Start Target Profile Definition Solubility Constraint: Poor Solubility? Start->Solubility Metab Constraint: Metabolic Instability? Start->Metab Flat Aromatic Core (e.g., Indole) Low Fsp3 Solubility->Flat No Saturated Saturated Bioisostere (e.g., Indoline/Spirocycle) Solubility->Saturated Yes (Disrupt planarity) N_Add Strategy: Add Nitrogen (Pyridine/Pyrimidine) Solubility->N_Add Yes (H-bond acceptor) Block Strategy: Block Metabolic Hotspot (Oxetane/CF3) Metab->Block Oxidation prone site

Figure 1: Decision matrix for scaffold selection based on physicochemical constraints. High-contrast nodes indicate critical decision points.

Part 2: Privileged & Emerging Scaffolds

Oxetanes: The Modern Gem-Dimethyl Bioisostere

The oxetane ring (a 4-membered oxygen heterocycle) has emerged as a superior bioisostere for the gem-dimethyl group and carbonyls.[2][3]

  • Lipophilicity Modulation: Unlike a gem-dimethyl group which increases lipophilicity (LogP), the oxetane ring lowers LogP due to the oxygen atom's polarity, while maintaining a similar steric volume.

  • Metabolic Shielding: 3,3-disubstituted oxetanes are metabolically stable and do not undergo ring-opening under physiological conditions. They effectively block labile metabolic sites without the "grease" penalty of alkyl groups.

Azetidines: Overcoming Synthetic Barriers

Azetidines (4-membered nitrogen rings) are valuable for rigidifying amine side chains. Historically, their synthesis was difficult due to ring strain. However, recent breakthroughs (Schindler et al., 2024) utilizing visible-light-mediated aza Paternò–Büchi reactions have unlocked access to complex azetidines, allowing them to serve as stable, rigid linkers in fragment-based drug design.

Part 3: Synthetic Methodology – Late-Stage Functionalization (LSF)

To rapidly explore the chemical space around a heterocyclic core, Late-Stage Functionalization is superior to de novo synthesis.[4] The Minisci Reaction (radical alkylation of heteroarenes) is the gold standard for this approach.

The Photoredox Minisci Protocol

Traditional Minisci reactions used silver salts and persulfates at high temperatures, often degrading sensitive functional groups. The modern Photoredox Minisci uses visible light and mild oxidants to generate alkyl radicals that attack electron-deficient heterocycles (e.g., pyridines, quinolines).

Mechanistic Pathway[5]
  • Radical Generation: A photocatalyst (Ir or Ru) is excited by blue light and oxidizes an alkyl precursor (e.g., alkyl halide or carboxylic acid) to form a carbon-centered radical.

  • Radical Addition: The nucleophilic alkyl radical attacks the protonated (activated) heterocycle.

  • Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.

Minisci Cat_GS Ir(III) (Ground) Cat_Exc *Ir(III) (Excited) Cat_GS->Cat_Exc Blue Light (hv) Precursor Alkyl-X (Radical Precursor) Cat_Exc->Precursor SET Radical Alkyl Radical (R•) Precursor->Radical -X Intermediate Radical Cation Radical->Intermediate + Heterocycle Heterocycle Heterocycle-H+ Intermediate->Cat_GS Regeneration Product Functionalized Heterocycle Intermediate->Product Oxidation/-H+

Figure 2: Mechanistic cycle of the photoredox Minisci reaction for heterocycle functionalization.

Part 4: Experimental Protocol

Protocol: Visible-Light-Mediated Minisci C–H Alkylation

Objective: Direct alkylation of a pyridine-based drug scaffold using an alkyl iodide. Scope: Applicable to pyridines, quinolines, and isoquinolines.[6][7]

1. Reagents & Equipment
  • Substrate: Heteroarene (1.0 equiv, e.g., 0.5 mmol).

  • Alkylating Agent: Alkyl Iodide (2.0 - 3.0 equiv).

  • Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%).

  • Acid: TFA (1.0 equiv) – Critical for activating the heterocycle.

  • Solvent: Degassed DMSO or MeCN.

  • Light Source: Blue LED strips (approx. 450 nm, 10-20 W).

2. Step-by-Step Methodology
  • Preparation: In an 8 mL clear vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol), fac-Ir(ppy)₃ (3.2 mg, 0.005 mmol), and the alkyl iodide (1.0 - 1.5 mmol).

  • Solvation: Add DMSO (2.0 mL). Add TFA (38 µL, 0.5 mmol) to protonate the nitrogen base.

  • Degassing (Crucial): Sparge the solution with Argon gas for 10 minutes via a needle to remove oxygen (unless using an O₂-mediated variant, but inert atmosphere is standard for Ir-catalysis stability). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling may be required to maintain ~25°C).

  • Monitoring (Self-Validation):

    • Visual: Reaction mixture often darkens.

    • Analytical: Aliquot 10 µL after 12 hours. Dilute in MeOH and inject into LC-MS. Look for the [M+Alkyl-H]+ peak. If conversion is <50%, add additional alkyl iodide and re-sparge.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (to neutralize TFA). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

3. Troubleshooting
  • Low Yield? Ensure the heterocycle is fully protonated (check pH or increase TFA).

  • No Reaction? Check if the alkyl radical is too stable (tertiary radicals react slower) or if the heterocycle is too electron-rich (Minisci works best on electron-deficient rings).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[8][9][10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][11]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[2][5] Angewandte Chemie International Edition. [Link]

  • Wearing, E. R., et al. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines.[12] Science. [Link][12]

  • Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Dunne, A., et al. (2018). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant.[4][6][7] Chemical Science. [Link]

Sources

Foreword: The Thiadiazole Scaffold and the Versatile Chloromethyl Handle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group on Thiadiazole Rings

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are the bedrock of innovation. Among these, the 1,3,4-thiadiazole ring system stands out as a privileged structure. It is a five-membered, electron-deficient aromatic ring that is a bioisostere of the thiazole ring and acts as a crucial pharmacophore in numerous clinically used drugs, including the antimicrobial sulfamethizole and the carbonic anhydrase inhibitor acetazolamide.[1][2] The utility of this scaffold is significantly enhanced by the introduction of reactive functional groups, allowing for the construction of diverse molecular architectures.

This guide focuses on one such functionalization: the chloromethyl group (-CH₂Cl). This seemingly simple substituent transforms the thiadiazole core into a potent electrophilic building block. The inherent electronic properties of the thiadiazole ring profoundly influence the reactivity of the attached chloromethyl group, making it a highly reliable and versatile handle for synthetic chemists. Understanding the principles governing this reactivity is paramount for researchers aiming to leverage chloromethyl thiadiazoles in drug discovery, agrochemical development, and materials science. This document provides a detailed exploration of the causality behind its reactivity, field-proven protocols for its transformation, and a discussion of the factors that control its synthetic fate.

The Electronic Landscape: Why the Chloromethyl Group is Activated

The reactivity of the chloromethyl group is not an isolated property but is intrinsically governed by the electronic nature of the thiadiazole ring to which it is attached. The 1,3,4-thiadiazole ring is characterized by the presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom.[1] This composition leads to several key electronic effects:

  • Inductive Electron Withdrawal: Both the nitrogen and sulfur atoms exert a strong inductive (-I) effect, pulling electron density away from the ring's carbon atoms (C2 and C5). This makes the carbon atoms electron-deficient.[1]

  • Pseudo-Aromatic and Electron-Deficient Character: The ring system is aromatic but considered electron-deficient. Consequently, it is generally inert toward electrophilic substitution but highly susceptible to nucleophilic attack on the ring carbons if a suitable leaving group is present.[1][3]

When a chloromethyl group is attached to the C2 or C5 position, the electron-withdrawing nature of the thiadiazole ring is transmitted to the methylene (-CH₂-) carbon. This effect is compounded by the inductive pull of the highly electronegative chlorine atom.[4] The result is a significant polarization of the C-Cl bond, creating a highly electrophilic carbon center (δ+) that is exceptionally primed for attack by nucleophiles.

G cluster_thiadiazole Chloromethylthiadiazole System C_alpha δ+ Cl δ- C_alpha->Cl C-Cl Bond Thiadiazole Electron Withdrawing Thiadiazole Ring Thiadiazole->C_alpha Inductive Pull Nu Nu: Nu->C_alpha Nucleophilic Attack

Caption: Electronic activation of the chloromethyl carbon by the thiadiazole ring.

This inherent activation makes the chloromethyl group an excellent leaving group in nucleophilic substitution reactions, which represent the primary mode of its reactivity.

The Cornerstone Reaction: Nucleophilic Substitution

The most synthetically valuable transformation of chloromethyl thiadiazoles is the nucleophilic substitution (Sₙ2) reaction. The electrophilic methylene carbon is readily attacked by a diverse range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond.[4][5]

Nu:⁻ + R-CH₂-Cl → R-CH₂-Nu + Cl⁻ (where R = thiadiazole moiety)

This reaction is a cornerstone for generating libraries of thiadiazole derivatives, as a single chloromethyl intermediate can be converted into numerous products by varying the nucleophile.

Common Nucleophile Classes and Their Products:
Nucleophile TypeExample NucleophileReagent ExampleResulting Functional Group
Oxygen Alcohols, PhenolsSodium methoxide, Phenol + K₂CO₃Ether
Nitrogen Amines (primary, secondary), Piperazines, ImidazolesDiethylamine, PiperazineSubstituted Amine
Sulfur Thiols, ThiophenolsSodium thiomethoxide, Thiophenol + Et₃NThioether (Sulfide)
Carbon Cyanide, MalonatesSodium cyanideNitrile
Other AzideSodium azideAzide

Experimental Protocol: Synthesis of a 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole Derivative

This protocol provides a self-validating, step-by-step methodology for a typical Sₙ2 reaction on a chloromethyl thiadiazole, adapted from established procedures for similar heterocyclic systems.[6] It is designed for robustness and provides clear checkpoints for reaction monitoring and validation.

Objective: To synthesize a 2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole derivative via nucleophilic substitution.

Materials & Reagents:

  • 5-Substituted-2-(chloromethyl)-1,3,4-thiadiazole (1.0 eq)

  • Piperazine (or a derivative thereof) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Acetonitrile (anhydrous, reaction grade)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for TLC and chromatography)

  • Deionized Water

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a dry 100 mL round-bottom flask, add the 5-substituted-2-(chloromethyl)-1,3,4-thiadiazole (e.g., 5.0 mmol, 1.0 eq), piperazine (5.5 mmol, 1.1 eq), and anhydrous potassium carbonate (10.0 mmol, 2.0 eq).

    • Causality Insight: Anhydrous K₂CO₃ is used as a base to neutralize the HCl formed during the reaction (from the protonated piperazine) and to scavenge any trace moisture. Using a slight excess of the nucleophile (piperazine) ensures the complete consumption of the starting electrophile.

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

    • Causality Insight: Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It dissolves the organic reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.[7]

  • Reaction Execution: Stir the mixture at room temperature (25 °C) or gently heat to 40-50 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC every hour. Use a 10:1 DCM:Methanol eluent system. The starting material should be more nonpolar (higher Rƒ) than the more polar amine product (lower Rƒ). The reaction is complete when the starting chloromethyl spot is no longer visible by UV light or iodine staining.

  • Workup - Quenching and Extraction: a. Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature and filter to remove the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in 50 mL of DCM and transfer to a separatory funnel. d. Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

    • Causality Insight: The aqueous washes remove any remaining inorganic salts and unreacted piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate fully under reduced pressure to yield the crude product.

  • Purification (Validation): Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM in methanol, as determined by TLC analysis.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Caption: Experimental workflow for nucleophilic substitution on a chloromethyl thiadiazole.

Factors Influencing Reactivity and Selectivity

Achieving high yields and preventing side reactions requires careful consideration of several experimental parameters.

  • Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO, Acetonitrile, Acetone) are generally preferred as they accelerate Sₙ2 reactions by effectively solvating cations while leaving the nucleophilic anion relatively free.[7] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

  • Nature of the Nucleophile: Stronger nucleophiles react faster. For example, a thiolate (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH). Basicity can be used to deprotonate weaker nucleophiles (like alcohols or thiols) to generate their more reactive anionic forms.

  • Temperature: While many of these reactions proceed readily at room temperature, moderate heating can be used to overcome the activation energy barrier for less reactive nucleophiles.[7] However, excessive heat should be avoided as it can promote side reactions, such as elimination (if a β-hydrogen is present and a strong, sterically hindered base is used) or degradation of the thiadiazole ring.

  • Substituents on the Thiadiazole Ring: The electronic nature of other substituents on the thiadiazole ring can fine-tune the reactivity of the chloromethyl group. Electron-withdrawing groups elsewhere on the ring can further increase the electrophilicity of the methylene carbon, potentially increasing the reaction rate. Conversely, electron-donating groups may slightly decrease the rate.

Conclusion: A Gateway to Molecular Diversity

The chloromethyl group on a thiadiazole ring is more than a simple substituent; it is a powerful synthetic lever. Its reactivity, reliably governed by the electron-deficient nature of the heterocyclic core, provides a predictable and efficient pathway for molecular elaboration. By mastering the principles of nucleophilic substitution and carefully controlling reaction conditions, researchers can exploit this versatile chemical handle to rapidly generate diverse libraries of novel compounds. This capability is invaluable in the iterative cycles of drug discovery and the rational design of new materials, cementing the chloromethyl thiadiazole scaffold as a cornerstone of modern synthetic chemistry.

References

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. [Link]

  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Acme Organics. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. [Link]

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Stack Exchange. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]

  • 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole: A New Antimicrobial Agent. Semantic Scholar. [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Chloromethyl: compounds, synthesis and safety. Chempanda. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][6][8]thiadiazole) 1 with morpholine. ResearchGate. [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Wiley Online Library. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL-SULFANYLACETIC ACID DERIVATIVES. ResearchGate. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

Sources

Solubility Profiling of 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole (CAS: Analogous to 75341-23-0) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a reactive intermediate for introducing the 5-ethyl-1,3,4-thiadiazole moiety via nucleophilic substitution.

Unlike stable end-products, this intermediate possesses a reactive chloromethyl electrophile and a lipophilic ethyl side chain attached to a polar thiadiazole core. This unique physicochemical duality dictates a complex solubility profile that balances dipole-dipole interactions against lipophilic dispersion forces.

This guide provides a comprehensive technical analysis of its solubility, offering a theoretical solubility ranking, a self-validating experimental protocol for precise determination, and thermodynamic modeling strategies to optimize reaction and purification workflows.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior where specific empirical data is sparse, we analyze the molecular descriptors and functional group contributions.

Structural Analysis[1]
  • Core: 1,3,4-Thiadiazole ring (Electron-deficient, aromatic, high dipole moment).

  • Position 2: Chloromethyl group (-CH₂Cl). Adds moderate polarity but significant reactivity (alkylating agent).

  • Position 5: Ethyl group (-CH₂CH₃).[1] Increases lipophilicity (

    
     increase) and disrupts crystal lattice energy compared to methyl analogs.
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods (Van Krevelen-Hoftyzer), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions with the thiadiazole ring; disrupts lattice energy effectively.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood (20–80 mg/mL)Matches the polarity of the chloromethyl/thiadiazole system. Preferred for reactions to avoid solvolysis.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble due to H-bonding with ring nitrogens. Warning: Potential for solvolysis (alcoholysis) of -CH₂Cl at high temperatures.
Aromatic Toluene, XyleneLow to Moderate Interaction with the

-system of the ring; solubility increases significantly with temperature.
Non-Polar Hexane, Heptane, CyclohexanePoor (<1 mg/mL)The polar heterocyclic core dominates the lipophilic ethyl group, preventing dissolution in alkanes.
Aqueous Water, BuffersVery Low / Unstable Low solubility due to lipophilicity; high hydrolysis risk of the chloromethyl group.

Expert Insight: For synthetic applications, Acetonitrile is the "Goldilocks" solvent—providing high solubility without the nucleophilic risks associated with alcohols or the work-up difficulty of DMSO.

Experimental Determination Protocols

Since exact solubility values depend on crystalline purity and polymorphs, reliance on literature values is insufficient for GMP workflows. The following protocols provide a self-validating system to generate precise data.

Protocol A: Static Equilibrium Method (Shake-Flask)

This is the standard for determining thermodynamic solubility (


).

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibrate (Shake/Stir) Time: 24-72h @ Temp T Start->Equilibration Constant T Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Isothermal Analysis Quantification (HPLC/UV) Separation->Analysis Dilution Validation Check Mass Balance & Solid Phase Stability (PXRD) Analysis->Validation Data Quality

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

  • Preparation: Add excess 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 25.0 ± 0.1 °C) for 24–72 hours. Note: Monitor for degradation (hydrolysis) if using protic solvents.

  • Sampling: Stop stirring and allow the solid to settle for 1 hour. Withdraw the supernatant using a syringe filter (0.45 µm PTFE, pre-heated to T).

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically 254 nm).

  • Validation (Critical): Analyze the remaining solid by PXRD (Powder X-Ray Diffraction) to ensure no solvate formation or polymorphic transition occurred during equilibration.

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Ideal for determining the Metastable Zone Width (MSZW) for crystallization.

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1 °C/min until dissolution is detected (Transmissivity = 100%). Record

    
    .
    
  • Cool at 1 °C/min until nucleation is detected (Transmissivity drops). Record

    
    .
    
  • Repeat for different concentrations to map the solubility curve.

Thermodynamic Modeling & Analysis

To extrapolate solubility data to other temperatures, use the Modified Apelblat Equation . This model is empirically robust for thiadiazole derivatives.

The Model


Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression of experimental data.
    
Calculation of Dissolution Thermodynamics

Using the Van't Hoff Equation (linear region):



  • Enthalpy (

    
    ):  Typically positive  (endothermic) for this class, implying solubility increases with temperature.
    
  • Entropy (

    
    ):  Typically positive , driven by the disruption of the crystal lattice.
    

Practical Applications in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution

The chloromethyl group is designed to react with nucleophiles (amines, thiols).

  • Recommended: Acetonitrile (MeCN) or DMF .

    • Why? They dissolve the thiadiazole well and support

      
       mechanisms without competing with the nucleophile (unlike alcohols).
      
  • Avoid: Ethanol/Water at high temperatures.

    • Risk:[2] Formation of the hydroxymethyl or ethoxymethyl impurity via solvolysis.

Recrystallization Strategy

To purify the compound from crude reaction mixtures:

  • Solvent System: Ethanol (if rapid cooling is used) or Ethyl Acetate/Hexane (1:3) .

  • Method:

    • Dissolve crude solid in hot Ethyl Acetate (Good solubility).

    • Slowly add Hexane (Anti-solvent) until turbidity persists.

    • Cool to 0–5 °C to maximize yield.

Solvation Mechanism Diagram:

Solvation Solute Thiadiazole Core Solvent_Polar Polar Solvent (DMSO/MeCN) Solvent_Polar->Solute Dipole-Dipole Stabilization Solvent_NonPolar Non-Polar Solvent (Hexane) Solvent_NonPolar->Solute Weak Dispersion (Insoluble)

Figure 2: Solvation mechanism highlighting the necessity of polar interactions for the thiadiazole core.

References

  • Surov, A. O., et al. (2016).[3] "Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes." Journal of Chemical Thermodynamics.

  • Kalhor, M., et al. (2019). "Solubility and vapor pressure data of bioactive 6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl) hexanamide." Journal of Chemical Thermodynamics.

  • Wang, J., et al. (2011). "Thermodynamic models for correlation of solubility of 2-amino-5-ethyl-1,3,4-thiadiazole in various solvents.
  • PubChem. "Compound Summary: 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole." National Library of Medicine.

Sources

Methodological & Application

Reagents for the Versatile Functionalization of 2-Chloromethyl-1,3,4-Thiadiazoles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The structural versatility of this heterocyclic system allows for extensive functionalization to fine-tune its biological effects.[2] Among the various derivatives, 2-chloromethyl-1,3,4-thiadiazoles serve as highly valuable and reactive intermediates for introducing diverse molecular fragments, making them pivotal building blocks in the synthesis of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the functionalization of 2-chloromethyl-1,3,4-thiadiazoles. We will delve into the key reagents and methodologies, explaining the chemical principles that underpin these transformations and offering practical, field-proven insights to empower researchers in their synthetic endeavors.

The Strategic Importance of the Chloromethyl Group

The chloromethyl group attached to the 2-position of the 1,3,4-thiadiazole ring is an excellent electrophilic handle. The electron-withdrawing nature of the thiadiazole ring enhances the reactivity of the benzylic-like chloride, making it susceptible to nucleophilic displacement. This reactivity opens up a vast landscape of synthetic possibilities for creating extensive libraries of novel compounds.

I. Nucleophilic Substitution Reactions: The Workhorse of Functionalization

Nucleophilic substitution is the most direct and widely employed strategy for the derivatization of 2-chloromethyl-1,3,4-thiadiazoles. The general mechanism involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond.

A. Reactions with N-Nucleophiles: Building Amines and Heterocyclic Linkages

The introduction of nitrogen-containing moieties is a common strategy in drug design to modulate polarity, basicity, and hydrogen bonding capacity.

2-Chloromethyl-1,3,4-thiadiazoles readily react with a variety of primary and secondary amines to yield the corresponding 2-(aminomethyl)-1,3,4-thiadiazoles. These reactions are typically carried out in a polar solvent, and the choice of base, if any, can be critical to the reaction's success.

Causality Behind Experimental Choices: The use of a polar solvent like ethanol helps to dissolve the reactants and facilitate the SN2 reaction. Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate. While a base can be used to scavenge the HCl generated, in many cases, the amine reactant itself can serve this purpose, especially when used in excess.

Protocol 1: Synthesis of 2-(Alkylaminomethyl)-1,3,4-thiadiazoles [1]

  • Materials:

    • 2-Chloromethyl-5-aryl-1,3,4-thiadiazole (1.0 mmol)

    • Alkylamine (e.g., methylamine, ethylamine, or hydroxyethylamine) (3.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • To a solution of the 2-chloromethyl-5-aryl-1,3,4-thiadiazole in ethanol, add the respective alkylamine.

    • Stir the reaction mixture at 80°C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 2-(alkylaminomethyl)-1,3,4-thiadiazole.

  • Expected Yields: 69-87%[1]

The azide functional group is a versatile precursor for the synthesis of amines via reduction or for the construction of triazoles through click chemistry.

Protocol 2: Synthesis of 2-(Azidomethyl)-1,3,4-thiadiazoles

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole (1.0 mmol)

    • Sodium azide (NaN₃) (1.2 mmol)

    • Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Dissolve the 2-chloromethyl-1,3,4-thiadiazole in DMF.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

B. Reactions with O-Nucleophiles: Crafting Ethers

The formation of ether linkages introduces flexibility and can modulate the lipophilicity of the final compound. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5]

Causality Behind Experimental Choices: A strong base, such as sodium hydride, is used to deprotonate the alcohol or phenol, generating a more potent nucleophile (alkoxide or phenoxide). Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[6]

Protocol 3: Williamson Ether Synthesis with Alcohols and Phenols [4][6][7]

  • Materials:

    • Alcohol or Phenol (1.0 mmol)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of the 2-chloromethyl-1,3,4-thiadiazole derivative in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

C. Reactions with S-Nucleophiles: Introducing Thioethers

Thioether linkages are important in many biologically active molecules, contributing to their metabolic stability and binding interactions.

Causality Behind Experimental Choices: Similar to O-nucleophiles, thiols are often deprotonated with a base to form the more nucleophilic thiolate. A variety of bases can be employed, with the choice depending on the acidity of the thiol and the overall reaction conditions.

Protocol 4: Synthesis of 2-(Alkyl/Arylthiomethyl)-1,3,4-thiadiazoles

  • Materials:

    • Thiol (alkyl or aryl) (1.0 mmol)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 mmol)

    • Acetone or DMF (10 mL)

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

  • Procedure:

    • To a solution of the thiol in acetone or DMF, add the base (K₂CO₃ or NaH).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the 2-chloromethyl-1,3,4-thiadiazole derivative.

    • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

    • Upon completion, filter off any inorganic salts if necessary, or quench with water if NaH was used.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

D. Reactions with C-Nucleophiles: Forging New Carbon-Carbon Bonds

The formation of C-C bonds is fundamental in expanding the carbon skeleton of a molecule. Cyanide is a common C-nucleophile that introduces a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.

Protocol 5: Synthesis of 2-(Cyanomethyl)-1,3,4-thiadiazoles

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole (1.0 mmol)

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1.2 mmol)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Dissolve the 2-chloromethyl-1,3,4-thiadiazole in DMSO.

    • Add the cyanide salt to the solution.

    • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) for several hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into a large volume of water and extract with ethyl acetate.

    • Wash the organic extracts thoroughly with water and brine to remove residual DMSO and cyanide.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[8] While the chloromethyl group is not a traditional aryl or vinyl halide, its reactivity can be harnessed in certain cross-coupling paradigms.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[8][9][10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. A base is required to activate the boronic acid for transmetalation.[11] The solvent system often consists of an organic solvent and an aqueous phase to dissolve both the organic and inorganic reagents.

Protocol 6: Suzuki-Miyaura Coupling of 2-Chloromethyl-1,3,4-thiadiazole with Arylboronic Acids (Adapted from general procedures)[8][9]

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol) or Pd₂(dba)₃/ligand (e.g., SPhos, XPhos)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Toluene/Ethanol/Water (e.g., 4:1:1 mixture, 10 mL)

  • Procedure:

    • In a reaction vessel, combine the 2-chloromethyl-1,3,4-thiadiazole, arylboronic acid, palladium catalyst, ligand (if used), and base.

    • Purge the vessel with an inert gas (nitrogen or argon).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC/MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing access to valuable alkynyl-substituted heterocycles.[1][12][13]

Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The amine base serves to deprotonate the terminal alkyne and neutralize the HX formed.[1]

Protocol 7: Sonogashira Coupling of 2-Chloromethyl-1,3,4-thiadiazole with Terminal Alkynes (Adapted from general procedures)[1][12]

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

    • Anhydrous THF or DMF (10 mL)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the 2-chloromethyl-1,3,4-thiadiazole, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the amine base.

    • Stir the mixture for a few minutes at room temperature.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) until completion (monitor by TLC).

    • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

C. Heck Coupling

The Heck reaction forms a C-C bond between an organic halide and an alkene.[14][15][16]

Causality Behind Experimental Choices: A palladium catalyst, a base, and a suitable ligand are required. The choice of ligand can significantly influence the reaction's efficiency and selectivity.

Protocol 8: Heck Coupling of 2-Chloromethyl-1,3,4-thiadiazole with Alkenes (Adapted from general procedures)[15][16]

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

    • Alkene (e.g., styrene, acrylate) (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 mmol)

    • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 mmol)

    • DMF or Acetonitrile (10 mL)

  • Procedure:

    • Combine the 2-chloromethyl-1,3,4-thiadiazole, alkene, palladium catalyst, ligand, and base in a reaction vessel.

    • Purge with an inert gas and add the solvent.

    • Heat the reaction mixture to 80-120°C, monitoring by TLC or GC/MS.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

D. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, offering a powerful method for C-C bond formation.[2][3]

Causality Behind Experimental Choices: This reaction is known for its high reactivity and functional group tolerance. The organozinc reagent is typically prepared in situ or in a separate step.

Protocol 9: Negishi Coupling of 2-Chloromethyl-1,3,4-thiadiazole with Organozinc Reagents (Adapted from general procedures)[2][3]

  • Materials:

    • Organohalide (for organozinc formation) (1.1 mmol)

    • Activated Zinc dust (1.2 mmol)

    • Anhydrous THF (for organozinc formation)

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

    • Pd₂(dba)₃ (0.01 mmol)

    • X-Phos or other suitable ligand (0.02 mmol)

    • Anhydrous THF (for coupling reaction)

  • Procedure:

    • Preparation of Organozinc Reagent: In a separate dry flask under an inert atmosphere, react the organohalide with activated zinc in anhydrous THF to prepare the organozinc reagent.

    • Coupling Reaction: In another dry flask under an inert atmosphere, combine the 2-chloromethyl-1,3,4-thiadiazole, palladium catalyst, and ligand in anhydrous THF.

    • Add the freshly prepared organozinc reagent to the mixture.

    • Stir the reaction at room temperature or heat as needed, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash, dry, and concentrate.

    • Purify the product by column chromatography.

III. Other Functional Group Transformations

Sommelet Reaction: Accessing Aldehydes

The Sommelet reaction provides a pathway to convert the 2-chloromethyl group into a valuable 2-formyl group, which can then be used in a variety of subsequent reactions such as reductive amination, Wittig reactions, and oxidations to the carboxylic acid.[14]

Causality Behind Experimental Choices: The reaction proceeds via the formation of a hexaminium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.

Protocol 10: Sommelet Reaction for the Synthesis of 2-Formyl-1,3,4-thiadiazoles [14]

  • Materials:

    • 2-Chloromethyl-1,3,4-thiadiazole derivative (1.0 mmol)

    • Hexamethylenetetramine (HMTA) (1.2 mmol)

    • Chloroform (10 mL)

    • 50% Acetic acid (10 mL)

  • Procedure:

    • Formation of the Hexaminium Salt: Dissolve the 2-chloromethyl-1,3,4-thiadiazole and HMTA in chloroform and reflux the mixture. The quaternary salt will precipitate out of the solution.

    • Filter the salt and wash with chloroform.

    • Hydrolysis: Suspend the hexaminium salt in 50% acetic acid and reflux the mixture.

    • Monitor the reaction for the formation of the aldehyde by TLC.

    • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the aldehyde by column chromatography.

  • Expected Yields: 65-69%[14]

Data Summary

Reaction TypeReagent ClassTypical ReagentsKey ConditionsProduct
Nucleophilic Substitution N-NucleophilesAmines, Hydrazine, Sodium AzidePolar solvent, heatAmines, Hydrazines, Azides
O-NucleophilesAlcohols, PhenolsStrong base (NaH), polar aprotic solvent (DMF, THF)Ethers
S-NucleophilesThiolsBase (K₂CO₃, NaH), polar solventThioethers
C-NucleophilesPotassium CyanidePolar aprotic solvent (DMSO)Nitriles
Palladium-Catalyzed Cross-Coupling Suzuki-MiyauraArylboronic acidsPd catalyst, base, solvent mixtureBiaryls/Heteroaryls
SonogashiraTerminal alkynesPd catalyst, Cu(I) co-catalyst, amine baseAlkynyl derivatives
HeckAlkenesPd catalyst, base, ligandAlkenyl derivatives
NegishiOrganozinc reagentsPd catalyst, ligandAlkyl/Aryl derivatives
Other Transformations Sommelet ReactionHexamethylenetetramineChloroform, Acetic acidAldehydes

Visualizing the Synthetic Pathways

Nucleophilic Substitution Workflow

G cluster_n N-Nucleophiles cluster_o O-Nucleophiles cluster_s S-Nucleophiles cluster_c C-Nucleophiles start 2-Chloromethyl-1,3,4-thiadiazole amines Amines (R₂NH) start->amines EtOH, 80°C azide Sodium Azide (NaN₃) start->azide DMF, rt alcohols Alcohols/Phenols (ROH) start->alcohols NaH, THF/DMF thiols Thiols (RSH) start->thiols Base, Acetone/DMF cyanide Potassium Cyanide (KCN) start->cyanide DMSO prod_amine 2-(Aminomethyl)- 1,3,4-thiadiazole amines->prod_amine prod_azide 2-(Azidomethyl)- 1,3,4-thiadiazole azide->prod_azide prod_ether 2-(Alkoxy/Phenoxymethyl)- 1,3,4-thiadiazole alcohols->prod_ether prod_thioether 2-(Alkyl/Arylthiomethyl)- 1,3,4-thiadiazole thiols->prod_thioether prod_nitrile 2-(Cyanomethyl)- 1,3,4-thiadiazole cyanide->prod_nitrile

Caption: Nucleophilic substitution pathways for functionalizing 2-chloromethyl-1,3,4-thiadiazoles.

Palladium-Catalyzed Cross-Coupling Workflow

G cluster_suzuki Suzuki-Miyaura cluster_sono Sonogashira cluster_heck Heck cluster_negishi Negishi start 2-Chloromethyl- 1,3,4-thiadiazole boronic Ar-B(OH)₂ start->boronic Pd cat., Base alkyne R-C≡CH start->alkyne Pd cat., Cu(I), Base alkene R-CH=CH₂ start->alkene Pd cat., Base organozinc R-ZnX start->organozinc Pd cat. prod_suzuki 2-(Arylmethyl)- 1,3,4-thiadiazole boronic->prod_suzuki prod_sono 2-(Alkynylmethyl)- 1,3,4-thiadiazole alkyne->prod_sono prod_heck 2-(Alkenylmethyl)- 1,3,4-thiadiazole alkene->prod_heck prod_negishi 2-(Alkyl/Arylmethyl)- 1,3,4-thiadiazole organozinc->prod_negishi

Caption: Palladium-catalyzed cross-coupling reactions of 2-chloromethyl-1,3,4-thiadiazoles.

Conclusion

2-Chloromethyl-1,3,4-thiadiazoles are exceptionally versatile synthetic intermediates. The protocols and insights provided in this guide highlight the primary pathways for their functionalization, from classical nucleophilic substitutions to modern palladium-catalyzed cross-coupling reactions. By understanding the underlying principles and leveraging these detailed methodologies, researchers can efficiently generate diverse libraries of novel thiadiazole derivatives for applications in drug discovery and materials science.

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  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

  • Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. MDPI. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Hydrolysis of 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole is a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from the high electrophilicity of the chloromethyl group, allowing for rapid derivatization with amines, thiols, and alkoxides.

However, this same reactivity creates a stability paradox. The electron-deficient 1,3,4-thiadiazole ring exerts a strong inductive effect (-I), significantly activating the exocyclic methylene carbon towards nucleophilic attack. Consequently, moisture is not just a contaminant; it is a potent reagent. Upon contact with water, the chloride is displaced to form 2-(hydroxymethyl)-5-ethyl-1,3,4-thiadiazole, releasing HCl which can autocatalyze further decomposition.

This guide provides a self-validating framework to prevent this degradation during storage, reaction, and purification.

Module 1: Mechanistic Insight & Degradation Pathways

To prevent hydrolysis, one must understand the driving force. Unlike benzyl chloride, where the benzene ring provides some resonance stabilization, the thiadiazole ring is electron-withdrawing. This makes the chloromethyl carbon highly susceptible to SN2 attack by weak nucleophiles like water.

The Autocatalytic Trap

The hydrolysis reaction produces Hydrochloric Acid (HCl) as a byproduct.

  • Primary Hydrolysis: Water attacks the chloromethyl group.

  • Acid Generation: HCl is released.

  • Activation: Protons (

    
    ) bind to the ring nitrogens, increasing the electron-withdrawing power of the ring.
    
  • Acceleration: The remaining starting material becomes more electrophilic, accelerating the degradation rate.

Visualizing the Pathway

HydrolysisMechanism SM 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole (Active Electrophile) TS Transition State (Sₙ2 Attack) SM->TS Water H₂O (Moisture) Water->TS Nucleophilic Attack Alcohol Hydroxymethyl Impurity (Dead End) TS->Alcohol HCl HCl (Byproduct) TS->HCl Protonated Protonated Ring (Hyper-Reactive) HCl->Protonated Protonation Protonated->TS Accelerates Rate

Figure 1: The autocatalytic hydrolysis cycle. Note the red feedback loop where generated HCl activates the ring, accelerating further degradation.

Module 2: Storage & Handling Protocols

The majority of degradation occurs before the flask is even opened.

Storage Standards
ParameterSpecificationRationale
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis rates.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is heavier and provides a better "blanket."
Container Amber Glass + ParafilmProtects from light (photochemical cleavage) and seals against moisture.
Desiccant P₂O₅ or Activated SilicaStandard silica gel is insufficient. Use a vacuum desiccator with P₂O₅.
Handling "The Thaw"

Critical Step: Never open a cold bottle of 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole in ambient air.

  • Remove container from freezer.

  • Place in a desiccator.

  • Allow to warm to room temperature (approx. 1-2 hours).

  • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, initiating the "sticky gum" degradation phenomenon.

Module 3: Reaction Optimization

When using this reagent for alkylation (e.g., reacting with an amine or thiol), competitive hydrolysis is the primary yield killer.

Solvent Selection Guide
SolventSuitabilityNotes
Acetonitrile (MeCN) Excellent Polar aprotic; dissolves thiadiazoles well. Must be dried over 3Å sieves.
DMF / DMSO Risky Highly hygroscopic. Commercial "anhydrous" grades often contain enough water to degrade the reagent. Use only if freshly distilled or stored over sieves.
Dichloromethane (DCM) Good Good solubility, easy to dry.
Alcohols (MeOH, EtOH) FORBIDDEN Will react to form the ether (solvolysis) immediately.
The Base Strategy

Since HCl is a byproduct of the desired reaction (and hydrolysis), you must use a base to scavenge it. However, the base must be non-nucleophilic to avoid attacking the chloromethyl group directly.

  • Recommended: Diisopropylethylamine (DIPEA) or Solid K₂CO₃/Cs₂CO₃.

  • Avoid: Hydroxide bases (NaOH, KOH) or primary amines (unless they are the reactant).

Module 4: Troubleshooting Workup & Purification

This is where 60% of users lose their product. The compound survives the reaction but dies on the column.

The Silica Gel Trap

Silica gel is slightly acidic and naturally holds water. This creates a "solid-state hydrolysis reactor."

Protocol: Neutralizing the Stationary Phase

  • Pre-treatment: Slurry your silica gel in your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et₃N) .

  • Flush: Run this solvent through the column before loading your sample.

  • Effect: The Et₃N neutralizes acidic sites on the silica and buffers any HCl generated, preventing on-column degradation.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impurities CheckTLC Check TLC of Crude Mix Start->CheckTLC Impurity Is the Alcohol Impurity Present in Crude? CheckTLC->Impurity YesImpurity Hydrolysis occurred DURING reaction Impurity->YesImpurity Yes NoImpurity Crude is Clean, Degradation after Column Impurity->NoImpurity No SolventCheck Action: Test Solvent Water Content (Karl Fischer) YesImpurity->SolventCheck BaseCheck Action: Increase Base Equivalents (Scavenge HCl) YesImpurity->BaseCheck SilicaAcid Cause: Acidic Silica Hydrolysis NoImpurity->SilicaAcid Neutralize Action: Pre-treat Silica with 1% Et3N SilicaAcid->Neutralize Speed Action: Reduce Column Time (Flash Chromatography) SilicaAcid->Speed

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize the starting material if it has partially degraded?

  • A: Yes, but avoid protic solvents. Recrystallization from dry heptane/ethyl acetate or methyl tert-butyl ether (MTBE) is preferred. Avoid ethanol, as it can react with the chloromethyl group at elevated temperatures.

Q2: My product turned into a lachrymator (tear gas) during weighing. Is this normal?

  • A: Yes. 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole is a potent alkylating agent and a lachrymator. If you smell it or feel eye irritation, your containment is breached. Always weigh in a fume hood and neutralize glassware with a dilute ammonia solution before washing.

Q3: Can I use aqueous workups (washing with water/brine)?

  • A: Only if performed rapidly and with cold water. Prolonged contact with water, especially if the pH is not strictly neutral, will hydrolyze the compound. If possible, filter off solid byproducts (like amine salts) and proceed directly to evaporation and chromatography, skipping the aqueous wash entirely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218400, 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. (Context on reactivity of thiadiazole ring systems).

Validation & Comparative

Spectroscopic Discrimination of Chloromethyl vs. Hydroxymethyl 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, 1,3,4-thiadiazoles are privileged scaffolds, often utilized as bioisosteres for carboxylic acids or esters. The conversion of a hydroxymethyl group (


) to a chloromethyl  group (

) is a critical intermediate step in synthesizing complex pharmacophores (e.g., acetazolamide derivatives).

While these two moieties are structurally similar, their electronic environments differ significantly. This guide outlines the definitive spectroscopic markers required to validate this transformation, emphasizing that


 NMR and Mass Spectrometry (MS)  provide more reliable discrimination than 

NMR due to proton chemical shift overlap.

Electronic Environment & Theoretical Basis

To interpret the spectra accurately, one must understand the electronic influence of the substituents on the thiadiazole ring.

  • Hydroxymethyl (

    
    ):  Oxygen is highly electronegative (3.44 Pauling scale) but acts as a hard nucleophile. It significantly deshields the attached carbon atom.
    
  • Chloromethyl (

    
    ):  Chlorine is less electronegative (3.16 Pauling scale) than oxygen. However, its heavy mass and isotopic distribution create unique signatures in Mass Spectrometry.
    

Key Analytical Challenge: The electron-deficient nature of the 1,3,4-thiadiazole ring deshields the alpha-protons in both species, often causing the methylene (


) protons to resonate in the same narrow window (4.8 – 5.2 ppm), rendering 

NMR inconclusive without

exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The table below summarizes the expected chemical shifts in deuterated chloroform (


) or DMSO-

.
Comparative Chemical Shift Table[1]
NucleusFeature2-Hydroxymethyl-1,3,4-thiadiazole 2-Chloromethyl-1,3,4-thiadiazole Differentiation Status



4.85 – 5.10 ppm (singlet/doublet)

4.95 – 5.20 ppm (singlet)
Low (High Overlap)



5.5 – 6.5 ppm (Broad, exchangeable)
Absent High (If dry solvent used)



56 – 62 ppm

36 – 42 ppm
Definitive

Ring


165 – 170 ppm

162 – 168 ppm
Low (Minor shift)
Expert Insight: The Advantage

The most robust confirmation of the


 conversion is the upfield shift  of the methylene carbon.
  • Mechanism: The Carbon attached to Oxygen (

    
    ) is more deshielded (~60 ppm). When replaced by Chlorine, the Heavy Atom Effect and lower electronegativity cause the signal to shift upfield to ~40 ppm.
    
  • Protocol: Always run a

    
     or DEPT-135 experiment. The 
    
    
    
    carbon in the chloromethyl derivative will appear significantly upfield compared to the starting material.

Mass Spectrometry (MS) Patterns

Mass spectrometry provides the most distinct "fingerprint" due to chlorine's natural isotopes.

Isotopic Signature Analysis[2]
  • Hydroxymethyl (

    
    ): 
    
    • Molecular Ion (

      
      ):  Single dominant peak.
      
    • Fragmentation: Common loss of 17 Da (

      
      ) or 18 Da (
      
      
      
      ).
    • Isotopes: Small

      
       peak (due to 
      
      
      
      ), no significant
      
      
      .
  • Chloromethyl (

    
    ): 
    
    • Molecular Ion (

      
      ):  Distinct 3:1 ratio  between 
      
      
      
      (
      
      
      ) and
      
      
      (
      
      
      ).[1][2]
    • Visual Check: If the mass spectrum shows a "twin peak" where the second peak is roughly 33% the height of the parent peak at

      
       mass units, the chlorination is successful.
      

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is useful for quick, non-destructive monitoring of reaction progress.

  • Hydroxymethyl: Characterized by a strong, broad O-H stretch at 3200–3400 cm⁻¹ . A strong C-O stretch appears at 1000–1050 cm⁻¹ .

  • Chloromethyl: The broad O-H band disappears completely. A new C-Cl stretch appears in the fingerprint region (600–800 cm⁻¹ ), though this can be difficult to assign due to ring vibrations.

Experimental Protocol: Synthesis & Monitoring

Objective: Conversion of 2-hydroxymethyl-1,3,4-thiadiazole to 2-chloromethyl-1,3,4-thiadiazole.

Reagents & Equipment[4][5]
  • Precursor: 2-Hydroxymethyl-1,3,4-thiadiazole (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (Dimethylformamide) (Catalytic drop)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add the hydroxymethyl thiadiazole and dissolve in anhydrous DCM.
    
  • Activation: Cool the solution to 0°C. Add

    
     dropwise. (Optional: Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack-like intermediate).
    
  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 2–4 hours.

  • Monitoring (TLC):

    • Eluent: 5% Methanol in DCM.

    • Visualization: UV (254 nm). The Chloride product is typically less polar (

      
       higher) than the Alcohol starting material.
      
  • Workup: Evaporate volatiles under reduced pressure. Caution:

    
     and 
    
    
    
    gas are byproducts. Neutralize residue with saturated
    
    
    if acid-sensitive groups are present.

Decision Logic & Visualization

Figure 1: Spectroscopic Identification Decision Tree

This flow illustrates the logic path for determining the identity of the thiadiazole substituent.

IdentificationLogic Start Unknown Sample (Thiadiazole Derivative) IR_Check Step 1: FT-IR Analysis Is a broad band present at 3200-3400 cm⁻¹? Start->IR_Check Result_OH Likely Hydroxymethyl (-CH2OH) IR_Check->Result_OH Yes (OH Stretch) Step_MS Step 2: Mass Spectrometry Check Isotope Pattern IR_Check->Step_MS No Result_Cl Confirmed Chloromethyl (-CH2Cl) Step_MS->Result_Cl M and M+2 (3:1 Ratio) Step_NMR Step 3: 13C NMR Check Methylene Shift Step_MS->Step_NMR Ambiguous / No M+2 Step_NMR->Result_OH Shift ~56-62 ppm Step_NMR->Result_Cl Shift ~35-42 ppm

Caption: Logical workflow for distinguishing hydroxymethyl and chloromethyl thiadiazoles using sequential spectroscopic techniques.

Figure 2: Reaction Mechanism & Monitoring

Visualizing the conversion pathway and key intermediate states.

ReactionScheme Reactant R-CH2-OH (Starting Material) Intermediate [R-CH2-O-SO-Cl] (Chlorosulfite Intermediate) Reactant->Intermediate Nucleophilic Attack Reagent SOCl2 / DMF Product R-CH2-Cl (Product) Intermediate->Product SN2 Substitution Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Mechanistic pathway of the chlorination reaction using Thionyl Chloride.

References

  • BenchChem. (2025).[3] Interpreting Complex NMR Spectra of 1,3,4-Thiadiazole Derivatives. Retrieved from

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 2-Amino-5-tert-butyl-1,3,4-thiadiazole. National Institute of Standards and Technology.[4][5] Retrieved from

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry: Chlorine Patterns. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-Thiadiazoles. Retrieved from

  • Portland State University. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.